N-(furan-2-ylmethyl)-2-(hydroxymethyl)piperidine-1-carbothioamide
Overview
Description
N-(furan-2-ylmethyl)-2-(hydroxymethyl)piperidine-1-carbothioamide is an organic compound that features a piperidine ring substituted with a furylmethyl group, a hydroxymethyl group, and a carbothioamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-2-(hydroxymethyl)piperidine-1-carbothioamide typically involves the reaction of 2-(hydroxymethyl)-1-piperidinecarbothioamide with 2-furylmethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base such as triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-2-(hydroxymethyl)piperidine-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbothioamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The furylmethyl group can undergo substitution reactions with electrophiles, such as halogens or sulfonyl chlorides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst, sulfonyl chlorides in the presence of a base.
Major Products Formed
Oxidation: 2-(carboxymethyl)-1-piperidinecarbothioamide.
Reduction: 2-(hydroxymethyl)-1-piperidinecarbothioamide.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-(furan-2-ylmethyl)-2-(hydroxymethyl)piperidine-1-carbothioamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its potential anti-inflammatory and analgesic properties.
Materials Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique properties, such as enhanced thermal stability and mechanical strength.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is utilized in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-2-(hydroxymethyl)piperidine-1-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furylmethyl group can engage in π-π interactions with aromatic residues in the active site of enzymes, while the hydroxymethyl and carbothioamide groups can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target enzyme or receptor, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-furylmethyl)-2-(hydroxymethyl)-1-piperidinecarboxamide: Similar structure but with a carboxamide group instead of a carbothioamide group.
N-(2-furylmethyl)-2-(hydroxymethyl)-1-piperidinecarboxylate: Similar structure but with a carboxylate group instead of a carbothioamide group.
N-(2-furylmethyl)-2-(hydroxymethyl)-1-piperidinecarbamate: Similar structure but with a carbamate group instead of a carbothioamide group.
Uniqueness
N-(furan-2-ylmethyl)-2-(hydroxymethyl)piperidine-1-carbothioamide is unique due to the presence of the carbothioamide group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The carbothioamide group can participate in unique interactions with molecular targets, leading to different pharmacological profiles and applications.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-(hydroxymethyl)piperidine-1-carbothioamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c15-9-10-4-1-2-6-14(10)12(17)13-8-11-5-3-7-16-11/h3,5,7,10,15H,1-2,4,6,8-9H2,(H,13,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFWNDAMPSNCRKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CO)C(=S)NCC2=CC=CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
32.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24796374 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.